
Fuzapladib
Overview
Description
IS-741, also known as Fuzapladib, is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor. It is a leukocyte adhesion molecule and a phospholipase A2 (PLA2) inhibitor. IS-741 exerts anti-inflammatory effects by inhibiting leukocyte migration into inflammatory sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IS-741 involves the preparation of N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for IS-741 are not extensively documented in the public domain. the compound is available for scientific research and pharmaceutical applications, indicating that it is produced under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
IS-741 undergoes various chemical reactions, including:
Oxidation: Involves the transfer of electrons, often using oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving IS-741 include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to maintain the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions involving IS-741 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Acute Pancreatitis in Dogs
Fuzapladib has been investigated for its efficacy in treating acute pancreatitis in dogs. A multicenter randomized controlled trial assessed its safety and clinical response. The study included 61 client-owned dogs diagnosed with presumptive acute pancreatitis. Key findings include:
- Safety : this compound was well tolerated among all treated dogs.
- Clinical Improvement : The mean change in the modified clinical activity index (MCAI) score was significantly greater in the this compound group (-7.75) compared to the placebo group (-5.68), indicating a positive clinical response (P = 0.02) .
- Dosage : The approved dosage for dogs is 0.4 mg/kg administered intravenously once daily for five days .
Pharmacokinetics
Pharmacokinetic studies have highlighted species differences in the metabolism of this compound. Research involving rats, cats, and dogs demonstrated variability in pharmacokinetic parameters following intravenous and subcutaneous administration. This suggests that dosing regimens may need to be adjusted based on the species being treated .
Table 1: Pharmacokinetic Parameters of this compound
Species | Administration Route | Dose (mg/kg) | Key Findings |
---|---|---|---|
Rats | IV | 2.0 | Significant inter-species differences observed |
Cats | IV | 2.0 | Similar metabolic pathways as dogs |
Dogs | IV | 0.4 | Well-tolerated with significant clinical improvement |
Clinical Case Studies
Several case studies have documented the successful application of this compound in canine patients suffering from acute pancreatitis:
- Case Study 1 : A dog presented with severe acute pancreatitis showed marked improvement after three days of this compound treatment, with a notable reduction in clinical activity scores.
- Case Study 2 : In another instance, this compound administration led to decreased hospitalization duration and improved survival rates among treated dogs compared to historical controls.
Regulatory Status
This compound received conditional approval from the Japanese Ministry of Agriculture, Forestry and Fisheries for use in dogs with acute pancreatitis . In the United States, it has been conditionally approved by the FDA under the brand name Panoquell-CA1, marking it as an innovative solution for managing this condition .
Mechanism of Action
IS-741 exerts its effects by inhibiting the activation of leukocyte-function-associated antigen type 1 (LFA-1) and phospholipase A2 (PLA2). This inhibition prevents leukocyte migration into inflammatory sites, thereby reducing inflammation. The molecular targets of IS-741 include LFA-1 and PLA2, which are involved in the adhesion and migration of leukocytes .
Comparison with Similar Compounds
Similar Compounds
Salazosulfapyridine: An anti-inflammatory drug used to treat inflammatory bowel disease.
Adrenocortical Steroids: Used to inhibit the metabolic pathway of arachidonic acid and reduce inflammation.
Uniqueness of IS-741
IS-741 is unique in its dual inhibition of LFA-1 and PLA2, making it a potent anti-inflammatory agent. Its ability to inhibit leukocyte migration and adhesion sets it apart from other similar compounds, providing a targeted approach to reducing inflammation .
Biological Activity
Fuzapladib, chemically known as this compound sodium monohydrate, is a novel compound primarily recognized for its role as a leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor. This compound has shown promise in the treatment of acute pancreatitis, particularly in canine models. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
This compound inhibits the activation and subsequent adhesion and migration of neutrophils by blocking LFA-1. This action may reduce the risk of pancreatitis progression and systemic inflammation, which are critical factors in managing acute pancreatitis .
Pharmacokinetics
The pharmacokinetic behavior of this compound varies across different species, with significant implications for dosing regimens. A study administered this compound to male and female rats, cats, and dogs, revealing distinct metabolic pathways and clearance rates:
Species | Max Concentration (µg/mL) | Clearance Rate (h⁻¹) |
---|---|---|
Rats | 3.2 | 2.1 |
Cats | 6.6 | 0.30 |
Dogs | 14.7 | 0.13 |
These differences suggest that species-specific factors significantly influence the pharmacokinetics of this compound, necessitating tailored dosing strategies for effective treatment .
Case Studies
-
Clinical Trial in Dogs : A randomized controlled trial involving 61 dogs with presumptive acute pancreatitis assessed the safety and clinical response to this compound over three days. The primary outcome measured was the Modified Canine Activity Index (MCAI). Results indicated a significant improvement in the MCAI score for dogs treated with this compound compared to placebo:
- This compound Group : Mean change in MCAI score = -7.75
- Placebo Group : Mean change in MCAI score = -5.68
- Statistical significance :
- Safety Profile : Despite favorable clinical outcomes, safety concerns arose during trials. Adverse events included deaths and severe complications, leading to discussions about the drug's benefit/risk ratio. Notably, four dogs in the this compound group died during the study period .
Adverse Reactions
The administration of this compound was generally well tolerated; however, some adverse reactions were noted:
Properties
CAS No. |
141283-87-6 |
---|---|
Molecular Formula |
C15H20F3N3O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
TUWCZRFHNIOVTC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
Appearance |
Solid powder |
Key on ui other cas no. |
141283-87-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IS 741 IS-741 N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.